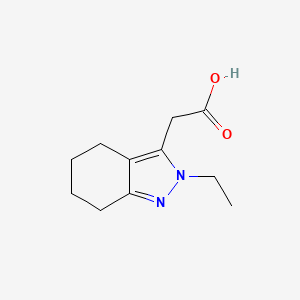

2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid

Overview

Description

“2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid” is a compound that belongs to the class of indazole derivatives . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .

Synthesis Analysis

Indazole derivatives have been synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole was found to possess high anti-inflammatory activity along with minimum ulcerogenic potential . Functionalized tetrahydroindole-triazole ensembles have been synthesized using 2-ethynyl-4,5,6,7-tetrahydroindoles, demonstrating the versatility of click chemistry in creating novel compounds.

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 194.23 and a melting point of 148-149°C . It is a powder that should be stored at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

A study by Martel et al. (1976) on etodolic acid, a compound related to 2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid, delves into the synthesis of various substituted 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids. These compounds were investigated for their anti-inflammatory and ulcerogenic effects, highlighting etodolic acid's potent activity in chronic rat models of inflammation and its relatively low acute ulcerogenic potential (Martel, Demerson, Humber, & Philipp, 1976).

Pharmacological Profile

Yasuharu Kimura et al. (2004) explored YM348, identified as (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine, which demonstrated a high affinity for cloned human 5-HT(2C) receptors. This compound, through its selectivity and potency as a 5-HT(2C) receptor agonist, offers insights into therapeutic potentials, particularly in the modulation of serotonin receptors (Kimura, Hatanaka, Naitou, Maeno, Shimada, Koakutsu, Wanibuchi, & Yamaguchi, 2004).

Antiobesity Potential

A study by Hayashi et al. (2004) on the antiobesity effects of YM348, a 5-HT2C receptor agonist, in Zucker rats, demonstrated that YM348 significantly reduced food intake and increased body temperature and calorie expenditure, indicating its potential as an antiobesity agent. The effects were mediated through the 5-HT2C receptor, as shown by the inhibition of these effects by SB242084, a selective antagonist (Hayashi, Sonoda, Kimura, Takasu, Suzuki, Sasamata, & Miyata, 2004).

Analgesic Activity

Luraschi et al. (1995) synthesized a series of imidazo[1,2-b]pyridazine-2-acetic esters, acids, and amides, closely related in structure to this compound, and evaluated them for anti-inflammatory, analgesic, and ulcerogenic activities. The acidic derivatives exhibited significant analgesic activity, contributing to the understanding of the pharmacological properties of such compounds (Luraschi, Arena, Sacchi, Laneri, Abignente, D'Amico, Berrino, & Rossi, 1995).

Safety and Hazards

The safety information for “2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the wide variety of biological properties of indazole derivatives, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . This suggests that “2-(2-ethyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)acetic acid” and similar compounds may have potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to changes in the target’s function . For instance, some indazole derivatives have been found to possess high anti-inflammatory activity .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage, such as prostaglandin e 2 (pge 2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .

Result of Action

Some indazole derivatives have been found to possess high anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .

Properties

IUPAC Name |

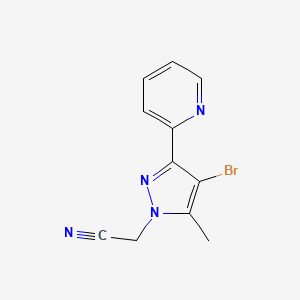

2-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-13-10(7-11(14)15)8-5-3-4-6-9(8)12-13/h2-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYASVIWFNIEVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2CCCCC2=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1479654.png)

![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479655.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479656.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479659.png)

![2-(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479660.png)

![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1479662.png)

![3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479663.png)

![3-(2-Azidoethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479664.png)